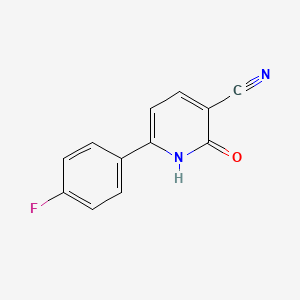

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJGVVJYSZCUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377546 | |

| Record name | 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31755-80-3 | |

| Record name | 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31755-80-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Novel Synthesis Methods for 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of novel synthetic methodologies for the preparation of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key intermediate in the development of various therapeutic agents. This document details two prominent and efficient synthesis strategies: a one-pot, four-component reaction and a modified Guareschi-Thorpe pyridone synthesis. The guide includes detailed experimental protocols, a comparative analysis of quantitative data, and workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Specifically, derivatives of this compound have garnered significant interest due to their potential applications in treating neurological disorders and cancer.[1][2] The development of efficient and scalable synthetic routes to this core structure is therefore of paramount importance. This guide explores modern, multicomponent reaction strategies that offer advantages over classical methods in terms of operational simplicity, atom economy, and the ability to rapidly generate structural analogs.

Comparative Analysis of Synthesis Methods

Two primary methods for the synthesis of this compound are presented. The choice of method may depend on factors such as available starting materials, desired scale, and reaction conditions.

| Parameter | Method 1: Four-Component Reaction | Method 2: Modified Guareschi-Thorpe Synthesis |

| Starting Materials | 4-Fluoroacetophenone, Ethyl Cyanoacetate, Trioxane (Formaldehyde source), Ammonium Acetate | Ethyl 4-fluoro-benzoylacetate, Cyanoacetamide, Piperidine |

| Reaction Type | One-pot, Multicomponent Condensation | Two-component Cyclocondensation |

| Catalyst/Promoter | Ammonium Acetate (also serves as nitrogen source) | Piperidine (base catalyst) |

| Solvent | Ethanol | Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 78 °C) |

| Reaction Time | 6 - 12 hours | 4 - 8 hours |

| Reported Yield Range (for analogous compounds) | 60 - 85% | 70 - 90% |

| Work-up | Filtration of precipitated product | Precipitation by cooling/addition of water, followed by filtration |

| Purification | Recrystallization | Recrystallization |

Method 1: One-Pot, Four-Component Reaction

This approach leverages the principles of green chemistry by combining four readily available starting materials in a single reaction vessel to construct the desired pyridone core. This method is highly convergent and atom-economical.

Experimental Protocol

Reagents:

-

4-Fluoroacetophenone (1.0 eq)

-

Ethyl Cyanoacetate (1.0 eq)

-

Trioxane (formaldehyde equivalent, 0.4 eq)

-

Ammonium Acetate (8.0 eq)

-

Ethanol (solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoroacetophenone, ethyl cyanoacetate, trioxane, and a significant excess of ammonium acetate.

-

Add ethanol as the solvent to achieve a suitable concentration for reflux.

-

Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) for a period of 6 to 12 hours, or until the starting materials are consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Method 2: Modified Guareschi-Thorpe Pyridone Synthesis

This classical method for pyridone synthesis is adapted for the target molecule, offering a robust and high-yielding alternative to the multicomponent strategy. This two-component condensation reaction is catalyzed by a base.

Experimental Protocol

Reagents:

-

Ethyl 4-fluorobenzoylacetate (1.0 eq)

-

Cyanoacetamide (1.0 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-fluorobenzoylacetate and cyanoacetamide in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the mixture to reflux (approximately 78 °C) and maintain stirring.

-

Monitor the reaction progress by TLC for 4 to 8 hours.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.

-

Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Caption: Overview of the two novel synthesis routes to the target compound.

Caption: Step-by-step workflow for the Four-Component Synthesis Method.

References

Spectroscopic Profile of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the expected spectroscopic properties based on the analysis of structurally related compounds and outlines the experimental protocols for their determination. The potential of this scaffold in targeting various biological pathways makes its thorough characterization essential for further development.[1][2]

Chemical Structure and Physicochemical Properties

This compound possesses a core pyridone ring substituted with a 4-fluorophenyl group at the 6-position and a nitrile group at the 3-position. The presence of the fluorophenyl moiety is known to enhance biological activity and selectivity in various therapeutic agents.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇FN₂O | Chem-Impex |

| Molecular Weight | 214.19 g/mol | Chem-Impex |

| Appearance | Pale yellow solid | Chem-Impex |

| Melting Point | >300 °C | Chem-Impex |

| CAS Number | 3335-44-2 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the chemical structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl and cyano groups, as well as the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon and the carbon of the nitrile group are expected to appear at characteristic downfield shifts.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Structurally Similar 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | DMSO-d₆ | 12.92 (s, 1H, NH), 8.55-7.31 (m, 12H, Ar-H) | 166.21, 154.22, 152.33, 136.00, 135.00, 134.01, 132.77, 131.17, 130.67, 130.31, 129.01, 128.82, 128.71, 128.52, 128.22, 127.66, 126.32, 125.21, 124.51, 121.22, 116.32, 107.21 | [3] |

| 6-(Naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | DMSO-d₆ | 13.08 (s, 1H, NH), 8.09-7.57 (m, 11H, Ar-H, thiophene-H) | 161.73, 160.32, 151.24, 134.77, 134.30, 133.59, 132.88, 131.05, 130.59, 130.01, 129.92, 129.34, 128.94, 128.06, 127.67, 127.02, 126.84, 125.82, 125.33, 116.42 | [3] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C≡N, and C-F bonds.

Table 3: Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3200-3100 | Amide N-H stretching |

| C≡N Stretch | 2230-2210 | Nitrile stretching |

| C=O Stretch | 1680-1640 | Amide carbonyl stretching |

| C=C Stretch | 1600-1450 | Aromatic and pyridone ring stretching |

| C-F Stretch | 1250-1000 | Carbon-fluorine stretching |

Note: These are expected ranges and can vary based on the specific molecular environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₇FN₂O), the molecular ion peak [M]⁺ would be expected at m/z 214.19.

Table 4: Representative Mass Spectrometry Data for a Structurally Similar Compound

| Compound | Ionization Mode | m/z ([M]⁺) | Reference |

| 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | EI (70 eV) | 357 (16%) | [3] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the conjugated system of the pyridone and phenyl rings.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of this compound

A plausible synthetic route for the title compound involves a multi-component reaction. A typical procedure is as follows:

-

A mixture of 4-fluorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate in a suitable solvent (e.g., ethanol) is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.

-

The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure this compound.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum (or equivalent) FT-IR spectrometer.

-

Sample Preparation: The solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

-

Data Acquisition: The mass spectrum is recorded in the positive or negative ion mode over an appropriate m/z range.

UV-Vis Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol or methanol).

-

Data Acquisition: The UV-Vis spectrum is recorded in the range of 200-800 nm using the solvent as a reference.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of the title compound.

Caption: General workflow for synthesis and characterization.

Hypothetical Signaling Pathway Modulation

Given that 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives are explored as potential therapeutic agents for neurological disorders and cancer, the following diagram illustrates a generalized signaling pathway that such a compound might modulate. This is a hypothetical representation.[1][2]

References

Crystal Structure Analysis of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of analogues of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold. Understanding their three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Introduction

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. The introduction of a 4-fluorophenyl group at the 6-position can significantly influence the electronic and steric properties of the molecule, potentially modulating its biological target interactions. X-ray crystallography provides definitive information on the solid-state conformation, intermolecular interactions, and packing of these molecules, which are critical parameters for understanding their physicochemical properties and for guiding drug design efforts.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of 6-aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile analogues, based on protocols described in the literature.

Synthesis

A common and effective method for the synthesis of 6-aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile analogues is a one-pot, three-component reaction.[1]

General Procedure:

-

A mixture of an appropriate chalcone (or an aromatic aldehyde and an acetophenone derivative), cyanoacetamide, and a catalyst such as elemental sulfur or piperidine is prepared in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol).[1][2]

-

The reaction mixture is typically heated under reflux for several hours.

-

Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMSO/DMF) to yield the desired 6-aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile analogue.[1][3]

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound.

General Procedure:

-

The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., DMSO/DMF, ethanol/water) with gentle heating to achieve saturation.[1][3]

-

The solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to stand undisturbed at room temperature for slow evaporation.

-

Well-formed single crystals are harvested for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

General Procedure:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data are collected at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

The collected data are processed, and the structure is solved by direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data of Analogues

The following tables summarize the crystallographic data for selected analogues of this compound. These data provide a basis for comparative structural analysis.

Table 1: Crystal Data and Structure Refinement for Selected Analogues

| Parameter | 4-(Naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile[4] | 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[5] |

| Chemical Formula | C₂₂H₁₄N₂O | C₁₆H₁₆N₂O |

| Formula Weight | 322.36 | 252.31 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 10.1234 (2) | 8.3834 (3) |

| b (Å) | 16.9878 (4) | 7.1852 (2) |

| c (Å) | 11.2345 (3) | 23.5264 (8) |

| α (°) | 90 | 90 |

| β (°) | 114.541 (1) | 93.203 (3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1756.74 (8) | 1414.93 (8) |

| Z | 4 | 4 |

| Temperature (K) | 296(2) | 296 |

| R[F² > 2σ(F²)] | 0.047 | 0.047 |

| wR(F²) | 0.128 | 0.161 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 4-(Naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile[4]

| Bond | Length (Å) | Angle | Degree (°) |

| N1-C2 | 1.381(2) | C6-N1-C2 | 123.4(1) |

| C2-O1 | 1.238(2) | N1-C2-C3 | 116.8(1) |

| C2-C3 | 1.443(2) | O1-C2-C3 | 125.1(2) |

| C3-C4 | 1.370(2) | C4-C3-C2 | 120.3(2) |

| C4-C5 | 1.442(2) | C3-C4-C5 | 118.8(2) |

| C5-C6 | 1.365(2) | C6-C5-C4 | 119.3(2) |

| C6-N1 | 1.375(2) | N1-C6-C5 | 121.3(2) |

| C3-C7 | 1.453(2) | C2-C3-C7 | 119.5(2) |

| C7-N2 | 1.146(2) | N2-C7-C3 | 178.1(2) |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of these analogues is often governed by a network of intermolecular hydrogen bonds and π–π stacking interactions. In many reported structures of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, molecules form centrosymmetric dimers through N—H···O hydrogen bonds between the amide groups of adjacent molecules.[4] These dimers can then further assemble into more complex supramolecular architectures through C—H···O, C—H···N, and π–π stacking interactions between the aromatic rings.[6] The presence of the fluorine atom in the 6-(4-fluorophenyl) group can introduce additional C—H···F interactions, further influencing the crystal packing.[6]

Visualization of Workflows and Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow for crystal structure analysis and a conceptual representation of the key intermolecular interactions.

Caption: Experimental workflow for the synthesis and crystal structure analysis of 2-oxo-1,2-dihydropyridine-3-carbonitrile analogues.

Caption: Key intermolecular interactions in the crystal packing of 2-oxo-1,2-dihydropyridine-3-carbonitrile analogues.

Conclusion

The crystal structure analysis of this compound analogues reveals a rich and varied landscape of supramolecular chemistry. The interplay of strong N—H···O hydrogen bonding, which typically leads to the formation of robust dimers, and weaker interactions such as C—H···O, C—H···N, C—H···F, and π–π stacking, dictates the overall crystal packing and, consequently, the physicochemical properties of these compounds. The detailed structural information gleaned from X-ray crystallography is invaluable for the drug development process, providing a solid foundation for the design of new analogues with improved efficacy and pharmacokinetic profiles. Further studies to obtain the crystal structure of the parent this compound are warranted to complete the structural landscape of this important class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallography Open Database: Search results [qiserver.ugr.es]

- 4. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and the 6-(4-methylphenyl)- analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydropyridine Carbonitrile Derivatives: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridine derivatives have long been a cornerstone in medicinal chemistry, most notably as L-type calcium channel blockers for the management of cardiovascular diseases. The incorporation of a carbonitrile moiety into the dihydropyridine scaffold has unveiled a new dimension of pharmacological activity, shifting the focus towards oncology and the inhibition of key signaling molecules. This technical guide provides an in-depth exploration of the mechanism of action of dihydropyridine carbonitrile derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Core Mechanisms of Action and Quantitative Data

Recent research has illuminated the diverse mechanisms by which dihydropyridine carbonitrile derivatives exert their biological effects, primarily centered on the inhibition of protein kinases and key oncogenic drivers. This section summarizes the quantitative data associated with these interactions.

Anticancer Activity

Dihydropyridine carbonitrile derivatives have demonstrated potent anticancer activity across a range of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Dihydropyridine Carbonitrile Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon Cancer) | 0.70 | [1] |

| 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile | MDA-MB-231 (Breast Cancer) | 4.6 | [1] |

| Symmetric 1,4-Dihydropyridine-3-carbonitrile (Compound 1g) | Doxorubicin-resistant cancer cell lines | 1.12 | [2] |

| Asymmetric 1,4-Dihydropyridine-3-carbonitrile (Compound 2e) | Doxorubicin-resistant cancer cell lines | 3.64 | [2] |

| Asymmetric 1,4-Dihydropyridine-3-carbonitrile (Compound 2l) | Doxorubicin-resistant cancer cell lines | 3.57 | [2] |

| 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound 24) | HT-29 (Colon Cancer) | More active than doxorubicin | [3] |

| Asymmetric Dihydropyridine (Compound HD-7) | MCF-7 (Breast Cancer) | 16.75 | [4] |

| Asymmetric Dihydropyridine (Compound HD-8) | MCF-7 (Breast Cancer) | 18.33 | [4] |

| 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile (Compound 8t) | H358 (NSCLC, KRAS G12C mutant) | 0.0076 | [5] |

Kinase Inhibition

The anticancer effects of these compounds are often a direct result of their ability to inhibit specific protein kinases.

Table 2: Kinase Inhibitory Activity of Dihydropyridine Carbonitrile Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 4,6-diaryl-2-oxo/imino-1,2-dihydropyridine-3-carbonitrile | p38α MAP Kinase | As low as 70 | [6] |

| 2-imino-1,2-dihydropyridine-3-carbonitrile (Compound Ic) | PIM-1 Kinase | 111.01 | [7] |

| 2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound IIa) | PIM-1 Kinase | 115.43 | [7] |

| Asymmetric Dihydropyridine (Compound HD-8) | EGFRwt Kinase | 15.90 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of dihydropyridine carbonitrile derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8][9][10][11][12]

-

Procedure:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the dihydropyridine carbonitrile derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

In Vitro Kinase Inhibition Assays

These assays are used to determine the direct inhibitory effect of the compounds on specific kinase enzymes.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified.

-

General Procedure (Luminescence-based, e.g., ADP-Glo™):

-

Reagent Preparation: Prepare serial dilutions of the dihydropyridine carbonitrile derivatives in a suitable kinase buffer.

-

Kinase Reaction: In a microplate, add the recombinant kinase (e.g., p38α, PIM-1, EGFR), the compound dilutions, and a mixture of the specific kinase substrate and ATP.[4][7][13]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Add a reagent to stop the kinase reaction and convert the generated ADP to ATP. Then, add a luciferase/luciferin mixture to produce a luminescent signal proportional to the amount of ADP formed.

-

Data Analysis: Measure the luminescence and calculate the percent inhibition for each compound concentration to determine the IC50 value.

-

KRAS G12C Nucleotide Exchange Assay

This assay is specifically designed to screen for inhibitors that lock the KRAS G12C mutant in its inactive, GDP-bound state.

-

Principle: The assay uses a fluorescently labeled GDP analog (BODIPY®-GDP) pre-loaded onto recombinant KRAS G12C. When GTP is added, it displaces the fluorescent GDP, causing a decrease in fluorescence. Inhibitors that prevent this exchange will maintain a high fluorescence signal.[2][14][15]

-

Procedure:

-

Reagent Preparation: Prepare solutions of recombinant KRAS G12C pre-loaded with BODIPY®-GDP, GTP, and the dihydropyridine carbonitrile derivatives.

-

Reaction Setup: In a microplate, incubate the KRAS G12C-BODIPY®-GDP complex with the test compounds.

-

Initiation of Exchange: Add GTP to initiate the nucleotide exchange.

-

Fluorescence Measurement: Monitor the fluorescence intensity over time. A sustained high fluorescence in the presence of the compound indicates inhibition of nucleotide exchange.

-

Data Analysis: Determine the IC50 value for the inhibition of nucleotide exchange.

-

Signaling Pathways and Visualizations

Dihydropyridine carbonitrile derivatives have been shown to interfere with several critical signaling pathways implicated in cancer. The following diagrams, generated using the DOT language, illustrate these mechanisms of action.

KRAS G12C Signaling Pathway Inhibition

Certain 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives act as covalent inhibitors of the KRAS G12C mutant protein.[5] By binding to the mutant cysteine, these compounds lock KRAS in an inactive GDP-bound state, thereby inhibiting downstream signaling through the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[16][17][18][19]

Caption: Inhibition of the KRAS G12C signaling cascade.

EGFR/HER-2 and BTK Signaling Pathway Inhibition

Asymmetric 1,4-dihydropyridine-3-carbonitriles have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Bruton's Tyrosine Kinase (BTK).[20] These kinases are pivotal in cell growth, differentiation, and survival. Their inhibition disrupts downstream signaling, including the PI3K/AKT and MAPK pathways, leading to reduced cancer cell proliferation.[21][22][23]

Caption: Multi-kinase inhibition by dihydropyridine carbonitriles.

PIM-1 Kinase Signaling Pathway Inhibition

Dihydropyridine-3-carbonitrile derivatives have been shown to be potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is a downstream effector of the JAK/STAT signaling pathway.[7] PIM-1 promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD and regulating cell cycle proteins. Inhibition of PIM-1 by these derivatives can thus lead to apoptosis and cell cycle arrest.[9][24][25]

Caption: Inhibition of the PIM-1 kinase signaling pathway.

p38α MAP Kinase Signaling Pathway Inhibition

4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of p38α MAP kinase.[6] This kinase is activated by cellular stress and inflammatory cytokines and plays a role in regulating inflammation and apoptosis. Its inhibition can modulate these cellular responses.[24][26][27][28]

Caption: Inhibition of the p38α MAP kinase pathway.

Conclusion

Dihydropyridine carbonitrile derivatives represent a versatile and promising class of compounds with significant potential, particularly in the field of oncology. Their mechanisms of action are diverse, moving beyond the classical role of dihydropyridines as calcium channel blockers to encompass the inhibition of a range of critical oncogenic kinases. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of these compounds as targeted therapeutic agents. The visualization of their impact on key signaling pathways underscores the molecular basis for their potent biological activities and offers a rationale for their further optimization in drug discovery programs.

References

- 1. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 5. promega.com [promega.com]

- 6. mdpi.com [mdpi.com]

- 7. promega.com [promega.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. atcc.org [atcc.org]

- 12. researchgate.net [researchgate.net]

- 13. promega.com [promega.com]

- 14. amsbio.com [amsbio.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. KRAS - Wikipedia [en.wikipedia.org]

- 19. KRAS KRAS proto-oncogene, GTPase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 25. benchchem.com [benchchem.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 28. selleckchem.com [selleckchem.com]

The Impact of Phenyl Group Fluorination on Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Among the various structural modifications, the fluorination of phenyl rings has emerged as a particularly powerful tool for optimizing the biological and pharmacokinetic properties of drug candidates. The unique physicochemical characteristics of fluorine, including its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to its biological target. This technical guide provides an in-depth exploration of the biological activity of fluorinated phenyl compounds, offering a comprehensive resource for researchers and professionals engaged in drug discovery and development. We will delve into quantitative comparisons of biological activity, detailed experimental protocols for key assays, and the impact of these compounds on critical cellular signaling pathways.

The Influence of Fluorination on Biological Activity

The substitution of hydrogen with fluorine on a phenyl group can lead to a range of beneficial effects on a molecule's biological profile. These advantages stem from the distinct properties of the fluorine atom:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life and improved bioavailability of a drug candidate.

-

Binding Affinity and Potency: The high electronegativity of fluorine can alter the electronic distribution within the phenyl ring, influencing pKa and creating favorable interactions with the target protein. Fluorine can participate in hydrogen bonds and other non-covalent interactions, often leading to enhanced binding affinity and, consequently, increased potency.

-

Lipophilicity and Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its intracellular target. However, the effect on lipophilicity is context-dependent and needs to be carefully balanced to maintain adequate aqueous solubility.

-

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target.

The following sections will provide quantitative data to illustrate these effects across different classes of biologically active fluorinated phenyl compounds.

Data Presentation: Quantitative Analysis of Biological Activity

The impact of phenyl group fluorination on biological activity is most clearly demonstrated through quantitative data from in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values for several classes of fluorinated phenyl compounds compared to their non-fluorinated counterparts.

Table 1: Comparative Cytotoxicity of Fluorinated vs. Non-Fluorinated Phenyl Compounds

| Compound Class | Fluorinated Derivative | Non-Fluorinated Analog | Cell Line | IC50 / GI50 (µM) - Fluorinated | IC50 / GI50 (µM) - Non-Fluorinated |

| Phenylacetamide | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | 2-Phenyl-N-(3-nitrophenyl)acetamide | PC3 | 52[1] | >100 |

| Phenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | 2-Phenyl-N-(4-nitrophenyl)acetamide | PC3 | 80[1] | >100 |

| Phenylpironetin | 4-Fluorophenyl dihydroxy analog | Pironetin | OVCAR5 | 0.0165[2] | 0.0219[2] |

| Phenylpironetin | 4-Fluorophenyl dihydroxy analog | Pironetin | A2780 | 0.0297[2] | 0.0410[2] |

| Chalcone | 4'-Fluoro-3-methoxychalcone | 3-Methoxychalcone | HepG2 | 67.51[3] | >100 |

Table 2: Comparative Enzyme Inhibition of Fluorinated vs. Non-Fluorinated Phenyl Compounds

| Enzyme Target | Fluorinated Inhibitor | Non-Fluorinated Analog | IC50 / Ki - Fluorinated | IC50 / Ki - Non-Fluorinated |

| MERTK | Fluorinated pyrimidine 5-carboxamide | Parent pyrimidine 5-carboxamide | 20 nM (IC50)[4] | 4.3 nM (IC50)[4] |

| FLT3 | Fluorinated pyrimidine 5-carboxamide | Parent pyrimidine 5-carboxamide | >1000 nM (IC50)[4] | 55 nM (IC50)[4] |

| Tubulin Polymerization | 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Corresponding non-fluorinated azetidinone | 0.075 µM (IC50) | Not specified |

| Tubulin Polymerization | 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Corresponding non-fluorinated azetidinone | 0.095 µM (IC50) | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of fluorinated phenyl compounds.

Synthesis of Fluorinated Phenyl Compounds

Example: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of fluorinated chalcones.

Materials:

-

Appropriately substituted fluorinated acetophenone

-

Substituted benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Stirring apparatus

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolve equimolar amounts of the fluorinated acetophenone and the substituted benzaldehyde in ethanol in a flask equipped with a stirrer.

-

Slowly add a dilute aqueous solution of sodium hydroxide to the stirred mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

The precipitated solid (chalcone) is filtered, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated chalcone.

-

Characterize the final product using spectroscopic methods such as NMR and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Fluorinated phenyl compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the fluorinated phenyl compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Fluorinated phenyl compound

-

Spectrophotometer or fluorometer capable of reading 96-well plates

Procedure:

-

Prepare a solution of purified tubulin in the polymerization buffer on ice.

-

Add GTP to the tubulin solution.

-

Add the fluorinated phenyl compound at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., colchicine for inhibition, paclitaxel for enhancement) and a negative control (vehicle).

-

Initiate the polymerization by adding the tubulin/GTP solution to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm (for turbidity-based assays) or fluorescence (for fluorescence-based assays) over time. An increase in absorbance/fluorescence indicates tubulin polymerization.[6][7]

-

Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Fluorinated phenyl compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Luminometer

Procedure:

-

Prepare serial dilutions of the fluorinated phenyl compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase and the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase to phosphorylate the substrate.

-

Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent. For example, the ADP-Glo™ assay converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.[8]

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

Fluorinated phenyl compounds exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.

Apoptosis Signaling Pathway

Many cytotoxic fluorinated phenyl compounds induce cell death through apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The following diagram illustrates a simplified overview of the apoptosis pathway and potential points of intervention for a fluorinated phenyl compound.

Caption: Simplified apoptosis signaling pathway showing potential intervention by a fluorinated phenyl compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development.

Caption: The MAPK/ERK signaling pathway and potential inhibition points for a fluorinated phenyl kinase inhibitor.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of fluorinated phenyl compounds.

Caption: A typical experimental workflow for determining the cytotoxicity of chemical compounds.

Conclusion

The incorporation of fluorine into phenyl-containing molecules is a proven and effective strategy in drug discovery for enhancing biological activity and improving pharmacokinetic profiles. As demonstrated by the quantitative data, fluorination can significantly increase the potency of enzyme inhibitors and cytotoxic agents. The detailed experimental protocols provided in this guide offer a practical framework for researchers to evaluate the biological effects of novel fluorinated phenyl compounds. Furthermore, understanding the impact of these compounds on key signaling pathways, such as apoptosis and MAPK/ERK, is essential for elucidating their mechanisms of action and for the rational design of next-generation therapeutics. The continued exploration of fluorination chemistry and its application in medicinal chemistry holds great promise for the development of more effective and safer drugs to address a wide range of diseases.

References

- 1. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 2. medium.com [medium.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Bioactive Molecules from 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The privileged scaffold of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules. Its inherent chemical functionalities, including the reactive nitrile group, the 2-pyridone core, and the fluorinated phenyl ring, offer multiple avenues for chemical modification, leading to the generation of novel compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and biological activities of molecules derived from this core structure.

Introduction to the Core Scaffold

This compound is a heterocyclic compound that has garnered considerable interest in medicinal chemistry. The presence of the fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets. The 2-pyridone moiety is a common feature in many natural products and approved drugs, and the cyano group provides a handle for a variety of chemical transformations. These features make it an attractive starting point for the development of new chemical entities.

Synthetic Pathways to Bioactive Derivatives

The chemical reactivity of this compound allows for the construction of various fused heterocyclic systems and other derivatives. Key synthetic transformations include the construction of thieno[2,3-b]pyridines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-b]pyridines.

Synthesis of Thieno[2,3-b]pyridine Derivatives

The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes and can be adapted for the construction of the thieno[2,3-b]pyridine scaffold from 2-oxo-pyridine-3-carbonitrile precursors. The general strategy involves the conversion of the 2-oxo group to a more reactive 2-thio or 2-chloro intermediate, followed by reaction with an α-halo carbonyl compound and subsequent intramolecular cyclization.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The synthesis of these derivatives from the 2-oxo-pyridine-3-carbonitrile core typically involves the initial conversion to a 2-aminopyridine-3-carbonitrile intermediate. This intermediate can then undergo cyclization with various reagents such as formamide, urea, or isothiocyanates to furnish the desired pyrido[2,3-d]pyrimidine ring system.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are another important class of bioactive heterocycles. The synthesis from the this compound starting material first requires chlorination to yield the corresponding 2-chloro-3-cyanopyridine. This intermediate can then be reacted with hydrazine hydrate to afford the 3-amino-1H-pyrazolo[3,4-b]pyridine derivative.

Experimental Protocols

The following are detailed experimental methodologies for key synthetic transformations.

General Procedure for the Synthesis of 2-Chloro-6-(4-fluorophenyl)nicotinonitrile

To a solution of this compound (1 eq.) in phosphorus oxychloride (5-10 eq.), a catalytic amount of dimethylformamide (DMF) is added. The reaction mixture is heated at reflux for 2-4 hours. After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford the 2-chloro-6-(4-fluorophenyl)nicotinonitrile.

Synthesis of 3-Amino-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

A mixture of 2-chloro-6-(4-fluorophenyl)nicotinonitrile (1 eq.) and hydrazine hydrate (5-10 eq.) in ethanol is heated at reflux for 6-8 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the desired 3-amino-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine.

Synthesis of Thieno[2,3-b]pyridine-2-carbonitrile Derivatives (Gewald Reaction Adaptation)

Step 1: Synthesis of 6-(4-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. A mixture of this compound (1 eq.) and Lawesson's reagent (0.5 eq.) in anhydrous toluene is heated at reflux for 4-6 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to give the 2-thioxo derivative.

Step 2: Alkylation and Cyclization. To a solution of the 2-thioxo derivative (1 eq.) in DMF, an equimolar amount of an α-halo-ketone (e.g., chloroacetone) and potassium carbonate (2 eq.) are added. The mixture is stirred at room temperature for 12-16 hours. The reaction mixture is then poured into ice-water, and the precipitate is filtered, washed with water, and dried. The crude product is then refluxed in ethanol with a catalytic amount of piperidine for 2-4 hours to effect cyclization, yielding the 3-aminothieno[2,3-b]pyridine derivative.

Data Presentation

The following tables summarize the biological activity of representative pyridine and fused pyridine derivatives.

Table 1: Anticancer Activity of Selected Pyridine Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Citation |

| 1 | 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon) | 0.70 | [1] |

| 2 | 4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | MDA-MB-231 (Breast) | 4.6 | [1] |

| 3 | 6-(naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile derivative | NCIH 460 (Lung) | 0.025 | [2] |

| 4 | Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 0.57 | [3] |

| 5 | Pyrido[2,3-d]pyrimidine derivative | HepG2 (Liver) | 0.99 | [3] |

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Citation |

| 6 | Pyrido[2,3-d]pyrimidine derivative | Staphylococcus aureus | - | [4] |

| 7 | Pyrido[2,3-d]pyrimidine derivative | Escherichia coli | - | [4] |

| 8 | Thieno[2,3-b]pyridine derivative | - | - | [5] |

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis of Fused Heterocycles

References

- 1. mdpi.com [mdpi.com]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential biological activities of the heterocyclic compound 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. This molecule is of significant interest in medicinal chemistry due to its structural motifs, which are common in various bioactive compounds.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of potential drug candidates.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 31755-80-3 | [1][2] |

| Molecular Formula | C₁₂H₇FN₂O | [1][2] |

| Molecular Weight | 214.2 g/mol | [1][2] |

| Appearance | Pale yellow amorphous powder | [1][2] |

| Melting Point | > 300 °C | [1][2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Predicted |

| logP (predicted) | 2.0 - 3.0 | Predicted |

| pKa (predicted) | ~8.5 (acidic N-H proton) | Predicted |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-component reaction, a common strategy for the efficient construction of complex molecules. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis

A general and adaptable method for the synthesis of 6-aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles involves a one-pot reaction of an appropriate chalcone, cyanoacetamide, and a base. For the specific synthesis of the title compound, the following protocol can be proposed:

Materials:

-

4'-Fluorochalcone (1 equivalent)

-

Cyanoacetamide (1 equivalent)

-

Sodium ethoxide (or another suitable base)

-

Ethanol (as solvent)

Procedure:

-

To a solution of 4'-fluorochalcone in ethanol, add an equimolar amount of cyanoacetamide.

-

Add a catalytic amount of sodium ethoxide to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the resulting solid, wash it with water, and dry it under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Synthetic workflow for the target compound.

Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

1. Infrared (IR) Spectroscopy:

-

N-H stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of the N-H group in the pyridone ring.

-

C≡N stretch: A sharp and intense absorption band around 2220 cm⁻¹ corresponds to the nitrile group.

-

C=O stretch: A strong absorption band in the range of 1650-1670 cm⁻¹ is indicative of the carbonyl group in the pyridone ring.

-

C-F stretch: An absorption band in the region of 1150-1250 cm⁻¹ can be attributed to the C-F bond of the fluorophenyl group.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the fluorophenyl ring and the protons on the dihydropyridine ring. The N-H proton will likely appear as a broad singlet. The coupling patterns of the aromatic protons can confirm the para-substitution of the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the nitrile carbon, and the carbons of the aromatic and heterocyclic rings. The carbon atoms attached to the fluorine will exhibit splitting due to C-F coupling.

3. Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 214.2). Fragmentation patterns can provide further structural information.

Potential Biological Activity and Signaling Pathways

Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have been investigated for a range of biological activities, suggesting that this compound may also possess therapeutic potential.

Anticancer Activity

Many cyanopyridine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[3] The mechanism of action for these compounds is often multifactorial and can involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. Potential targets include:

-

Kinases: Several pyridone derivatives have been identified as inhibitors of protein kinases, such as Pim-1 kinase, which is involved in cell survival and apoptosis.[4]

-

Phosphodiesterases (PDEs): Inhibition of PDEs, particularly PDE3, has been linked to the anticancer effects of some pyridone compounds.[4]

-

Receptor Tyrosine Kinases (RTKs): Some complex pyridine derivatives have been shown to inhibit RTKs like EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis.[5]

Potential anticancer signaling pathways.

Neurological Disorders

The 2-pyridone scaffold is also present in molecules targeting neurological disorders. For instance, certain derivatives act as noncompetitive AMPA receptor antagonists, which have shown efficacy in seizure models.[6] This suggests that this compound could be a valuable starting point for the development of novel therapeutics for epilepsy and other neurological conditions characterized by glutamatergic dysfunction. Furthermore, related dihydropyridine derivatives have been investigated for their neuroprotective effects in models of Alzheimer's disease.

Conclusion

This compound is a versatile heterocyclic compound with a physicochemical profile that makes it an attractive scaffold for medicinal chemistry research. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. The synthetic accessibility and the known biological activities of related compounds in the areas of oncology and neurology highlight the potential of this molecule as a lead for the development of novel therapeutic agents. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Novel 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives with Anticancer Activity: A Technical Guide

Introduction

The quest for novel, effective, and selective anticancer agents remains a paramount challenge in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 2-oxo-1,2-dihydropyridine-3-carbonitrile core has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties. These compounds, also known as 2-pyridones, act as versatile pharmacophores capable of interacting with various biological targets implicated in cancer progression. Their structural versatility allows for facile chemical modifications, enabling the generation of extensive libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives as promising anticancer agents. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Data Presentation: Anticancer Activity

The cytotoxic potential of newly synthesized 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for quantifying anticancer activity.[1][2] The following tables summarize the IC50 values of representative compounds from this class.

Table 1: Cytotoxic Activity of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4 | MDA-MB-231 (Breast) | 4.6 | [3] |

| 6 | HT-29 (Colon) | 0.70 | [3] |

| 29 | HT-29 (Colon) | Not specified, but active | [3] |

Table 2: Cytotoxic Activity of 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| 14a | NCI-H460 (Large-cell lung) | 25 ± 2.6 | [4][5] |

| RKOP 27 (Colon) | 16 ± 2 | [4][5] | |

| HeLa (Cervical) | 127 ± 25 | [4][5] | |

| U937 (Leukemia) | 422 ± 26 | [4][5] | |

| SKMEL 28 (Melanoma) | 255 ± 2 | [4][5] |

Table 3: Cytotoxic Activity of 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

| 15 | Panel of 3 human tumor cell lines | Potent | [6] |

| 23 | Panel of 3 human tumor cell lines | Potent | [6] |

| 24 | HT-29 (Colon) | 2.5 times more active than doxorubicin | [6] |

Table 4: Cytotoxic Activity of Spiro-pyridine and 2-oxo-pyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7 | Caco-2 (Colorectal adenocarcinoma) | 7.83 ± 0.50 | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of new anticancer drug candidates. This section outlines the methodologies for the synthesis and in vitro evaluation of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.

General Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles

This protocol describes a one-pot, multi-component reaction for the synthesis of the title compounds.[3]

Materials:

-

Appropriate aromatic aldehyde

-

Appropriate acetophenone

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Ethanol

Procedure:

-

A mixture of the respective aldehyde, ketone, ethyl cyanoacetate, and ammonium acetate is refluxed in ethanol for 16 to 18 hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent.

-

The structure of the final compound is confirmed by 1H-NMR, FT-IR spectroscopy, mass spectrometry, and elemental analysis.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Add the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[1]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values from dose-response curves.

Apoptosis and Cell Cycle Analysis

Flow cytometry is employed to investigate the mechanism of cell death, including apoptosis and cell cycle arrest.

Materials:

-

Human cancer cell lines

-

6-well plates

-

Test compounds

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

PI staining solution for cell cycle analysis

-

Flow cytometer

Procedure for Apoptosis Analysis:

-

Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 48 hours.[8]

-

Harvest the cells, wash with ice-cold PBS, and resuspend in annexin-binding buffer.[8]

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure for Cell Cycle Analysis:

-

Treat cells with the test compound as described above.

-

Harvest the cells, fix in cold ethanol, and treat with RNase A.

-

Stain the cells with PI.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7]

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological pathways and experimental procedures are essential for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language).

Drug Discovery and Evaluation Workflow

This diagram illustrates the typical workflow for the discovery and preclinical evaluation of novel anticancer compounds.

Caption: Workflow for Anticancer Drug Discovery.

Apoptosis Signaling Pathway

This diagram depicts a simplified overview of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, which are often modulated by anticancer agents.

Caption: Apoptosis Signaling Pathways.

EGFR/VEGFR-2 Signaling Pathway Inhibition

Several 2-oxo-pyridine derivatives have been shown to inhibit key receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[7]

Caption: EGFR/VEGFR-2 Inhibition.

Conclusion

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold represents a highly promising framework for the development of novel anticancer agents. The synthetic accessibility of these compounds allows for extensive structural modifications, leading to the identification of derivatives with potent and selective cytotoxicity against a range of cancer cell lines. Mechanism of action studies have revealed that these compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in tumorigenesis. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing this important class of molecules towards clinical application. Further investigation into their in vivo efficacy, pharmacokinetic properties, and safety profiles is warranted to fully realize their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. iv.iiarjournals.org [iv.iiarjournals.org]

- 3. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Carbonitrile Functional Group in Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

The carbonitrile, or cyano, group (–C≡N) is a versatile and powerful functional group in organic chemistry. Its unique electronic structure governs its reactivity, making it a key component in synthesis, a modulator of biological activity in pharmaceuticals, and a valuable precursor for numerous other functional groups. This guide provides an in-depth examination of the carbonitrile group's role in chemical reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Electronic Properties and Influence on Reactivity

The carbonitrile group consists of a carbon atom triple-bonded to a nitrogen atom. Both atoms are sp-hybridized, resulting in a linear geometry with a bond angle of 180°.[1] The high electronegativity of nitrogen relative to carbon creates a strong dipole moment, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[2][3] This polarity is a cornerstone of its reactivity, drawing parallels to the carbonyl group (C=O).[1][2]

A key feature of the nitrile group is its potent electron-withdrawing nature, which occurs through both inductive and resonance effects. This significantly influences the reactivity of the parent molecule.

-